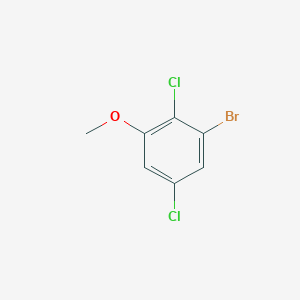

1-Bromo-2,5-dichloro-3-methoxybenzene

Description

Properties

IUPAC Name |

1-bromo-2,5-dichloro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSZULKEIVJVMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,5-Dichloro-3-methoxybenzene

Electrophilic bromination of 2,5-dichloro-3-methoxybenzene could introduce bromine at position 1. However, the methoxy group’s ortho/para-directing nature may favor bromination at positions 4 or 6 instead. To mitigate this, directed ortho-metalation strategies using strong bases like lithium diisopropylamide (LDA) could position bromine selectively.

Proposed Protocol:

-

Deprotonate 2,5-dichloro-3-methoxybenzene with LDA at -78°C.

-

Quench with a bromine source (e.g., Br₂ or N-bromosuccinimide).

-

Purify via column chromatography.

Advantages:

-

High regioselectivity achievable with directed metalation.

-

Avoids harsh bromination conditions.

Limitations:

Industrial Scalability and Cost Considerations

Industrial synthesis prioritizes cost-effective reagents and minimal purification steps. The use of iodomethane for methylation is economical (~$15/10g), but scaling reactions in DMF raises environmental and safety concerns. Alternative solvents like acetone or acetonitrile may offer safer profiles but could reduce reaction efficiency.

Key Metrics for Large-Scale Production:

| Parameter | Value/Range |

|---|---|

| Reagent Cost (CH₃I) | $15–$20 per 10g |

| Reaction Volume (DMF) | 20 mL per 4.8g phenol |

| Chromatography Yield | 75% |

Characterization and Quality Control

Successful synthesis requires validation through spectroscopic methods:

-

¹H NMR (CDCl₃): Expected signals at δ 3.89 (s, 3H, OCH₃), 7.02 (s, 1H, aromatic), and 7.59 (s, 1H, aromatic).

-

Mass Spectrometry: Molecular ion peak at m/z 255.92 (C₇H₅BrCl₂O).

Purity Standards:

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-dichloro-3-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions, such as nitration or sulfonation, at positions ortho or para to the methoxy group.

Oxidation and Reduction: The methoxy group can be oxidized to a formyl or carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfur trioxide or chlorosulfonic acid for sulfonation.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Nucleophilic Substitution: Formation of 2,5-dichloro-3-methoxyphenol or 2,5-dichloro-3-methoxyaniline.

Electrophilic Substitution: Formation of 1-bromo-2,5-dichloro-3-methoxy-4-nitrobenzene or 1-bromo-2,5-dichloro-3-methoxybenzenesulfonic acid.

Scientific Research Applications

Key Properties

- Molecular Formula : C₇H₅BrCl₂O

- Molar Mass : 255.92 g/mol

- CAS Number : 174913-17-8

Chemistry

1-Bromo-2,5-dichloro-3-methoxybenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. This includes:

- Pharmaceuticals : It serves as a precursor for various active pharmaceutical ingredients (APIs).

- Agrochemicals : Used in the development of herbicides and pesticides.

Biology

Research has indicated that this compound exhibits potential biological activity , particularly:

-

Antimicrobial Properties : Investigated for its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL) Staphylococcus aureus 62.5 Escherichia coli 125 Klebsiella pneumoniae 15.6

Medicine

The compound is explored as a building block for new therapeutic agents:

- Potential applications in developing drugs targeting microbial infections and possibly cancer.

Industry

In industrial applications, it is used for:

- The production of specialty chemicals.

- Synthesis of dyes and pigments.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1-bromo-2,5-dichloro-3-methoxybenzene against clinical isolates of bacteria. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential role as an antimicrobial agent.

Case Study 2: Synthesis of Pharmaceuticals

In a synthetic route involving this compound, researchers successfully synthesized a new class of anti-cancer drugs that showed promising results in vitro against several cancer cell lines. This emphasizes its versatility as a building block in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dichloro-3-methoxybenzene in chemical reactions typically involves the formation of reactive intermediates such as arenium ions in electrophilic substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences the reactivity and orientation of these reactions. The compound can interact with various molecular targets and pathways depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Halogenation Patterns

1-Bromo-4-chloro-2,5-dimethoxybenzene

- Structure : Bromine (position 1), chlorine (position 4), and two methoxy groups (positions 2 and 5).

- Key Differences : Lacks a chlorine at position 2 but includes an additional methoxy group at position 3.

- Applications : Used as a precursor for hydroxylated PCB metabolites via Suzuki coupling. Its solid-state conformation shows methoxy groups lying nearly in-plane with the benzene ring (dihedral angle: 8.8°), enhancing steric accessibility for reactions .

- Synthesis : Chlorination of 1-bromo-2,5-dimethoxybenzene with HCl/H₂O₂ .

1-Bromo-3,5-dimethoxybenzene Structure: Bromine (position 1) and methoxy groups (positions 3 and 5). Key Differences: Replaces chlorine substituents with methoxy groups. Physical Properties: Boiling point (123–124°C), density (1.495 g/cm³) . Synthesis: Demethylation of 3-bromo-5-methoxyphenol using BBr₃ in dichloromethane (DCM) yields a light brown solid with 74% purity .

Substituent Effects

1,5-Dichloro-3-Methoxy-2-nitrobenzene Structure: Nitro (NO₂) group at position 2, chlorine at positions 1 and 5, and methoxy at position 3. Key Differences: Nitro group introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution compared to bromine . Safety: Requires stringent handling (e.g., artificial respiration if inhaled) due to toxicity .

1-Bromo-2,5-dimethoxy-3-methylbenzene Structure: Methyl (CH₃) group at position 3 instead of chlorine.

Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-Bromo-2,5-dichloro-3-methoxybenzene | N/A | N/A | 255.92 | Br, Cl, OCH₃ |

| 1-Bromo-3,5-dimethoxybenzene | 123–124 | 1.495 | 217.05 | Br, OCH₃ |

| 1-Bromo-2,3-difluorobenzene | 234 | 1.724 | 192.98 | Br, F |

| 1,5-Dichloro-3-Methoxy-2-nitrobenzene | N/A | N/A | 222.03 | Cl, NO₂, OCH₃ |

Notes:

Biological Activity

1-Bromo-2,5-dichloro-3-methoxybenzene (C7H5BrCl2O) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with bromine, chlorine, and a methoxy group. Its unique structure influences its reactivity and biological interactions. The presence of electron-withdrawing halogens (bromine and chlorine) alongside an electron-donating methoxy group affects its electrophilic nature and potential interactions with biological targets.

1-Bromo-2,5-dichloro-3-methoxybenzene exhibits its biological activity primarily through:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with potentially enhanced biological properties.

- Electrophilic Substitution : The compound can undergo further electrophilic substitutions, which may modify its activity against various pathogens.

- Interaction with Biological Targets : The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its antimicrobial effects.

Antimicrobial Activity

Research has indicated that 1-Bromo-2,5-dichloro-3-methoxybenzene possesses significant antimicrobial properties. A study evaluating its effectiveness against various bacterial strains reported the following Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

These results demonstrate that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Antifungal Activity : In a comparative study against fluconazole, 1-Bromo-2,5-dichloro-3-methoxybenzene exhibited superior antifungal properties with an MIC of 62.5 μg/mL against Candida species. This suggests its potential as an alternative treatment option for fungal infections .

- Biofilm Inhibition : Another investigation focused on the compound's ability to inhibit biofilm formation by Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass at concentrations as low as 31.1 μg/mL, highlighting its potential utility in treating biofilm-associated infections .

Toxicological Considerations

While the antimicrobial properties are promising, it is crucial to assess the toxicity profile of 1-Bromo-2,5-dichloro-3-methoxybenzene. Preliminary studies indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting that it may be safe for further exploration in clinical settings .

Q & A

Q. What are the key synthetic methodologies for preparing 1-Bromo-2,5-dichloro-3-methoxybenzene?

The synthesis typically involves halogenation and methoxylation steps. A representative method includes:

- Chlorination : Reacting 1-bromo-2,5-dimethoxybenzene with chlorine sources (e.g., Cl₂ or HCl/H₂O₂) under controlled conditions. details a similar protocol using hydrogen peroxide and HCl in CHCl₃, followed by extraction and purification via silica gel chromatography .

- Purification : Column chromatography (n-hexanes:CHCl₃) is critical to isolate the product, achieving ~69% yield in analogous reactions .

Q. Key Considerations :

- Temperature control during chlorination prevents over-halogenation.

- Use of anhydrous conditions ensures methoxy group stability.

Q. How is the molecular structure of 1-Bromo-2,5-dichloro-3-methoxybenzene confirmed experimentally?

A multi-technique approach is employed:

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic proton signals appear in the δ 6.9–7.1 ppm range, with methoxy groups at δ ~3.8 ppm. Chlorine and bromine substituents induce distinct splitting patterns .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 250 for analogous compounds) confirm the molecular weight .

- Elemental Analysis : Matches calculated C/H/O ratios (e.g., C: 38.18%, H: 3.21% for C₈H₈BrClO₂) .

- X-ray Crystallography : Programs like SHELX refine crystal structures, while ORTEP-III generates graphical representations (suitable for high-resolution data) .

Q. What analytical methods ensure purity and stability during synthesis?

- Chromatography : Silica gel column chromatography (n-hexanes:CHCl₃) removes unreacted starting materials and byproducts .

- Thermal Analysis : Melting point consistency (e.g., 134–135°C for similar compounds) indicates purity .

- Stability Tests : Monitor decomposition under varying pH/temperature via HPLC or TLC.

Advanced Research Questions

Q. How can 1-Bromo-2,5-dichloro-3-methoxybenzene serve as a precursor in Suzuki-Miyaura cross-coupling reactions?

Protocol :

- Reagents : Pd(PPh₃)₄ catalyst, arylboronic acid, Na₂CO₃ in toluene/ethanol/water .

- Conditions : Heat at 80°C under N₂ for 12 hours. Post-reaction, treat with H₂O₂ to degrade excess boronic acid .

- Yield Optimization :

- Use 3% Pd catalyst for minimal metal residues.

- Purify via recrystallization (n-hexanes:CHCl₃) to achieve >95% purity .

Application Example : Synthesizing biphenyl derivatives for pharmaceutical intermediates (e.g., 4,4′-dichloro-2,5-dimethoxybiphenyl) .

Q. How do researchers resolve contradictions in halogenation reaction data (e.g., unexpected byproducts)?

Case Study : reports difluoro byproducts during bromo-chloroarene synthesis. Mitigation strategies include:

Q. What role does chlorination in this compound play in stabilizing semiquinone radicals?

Mechanistic Insight :

- Chlorine’s electron-withdrawing effect delocalizes unpaired electrons, enhancing radical stability. ’s study on polychlorinated biphenyls shows increased persistence of semiquinone radicals due to chlorination .

- Experimental Validation :

- ESR spectroscopy detects radical lifetimes.

- Cyclic voltammetry measures redox potentials influenced by halogen substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.